molecular formula C6H6Cl2N2O B8625535 5-chloro-1-(2-chloroethyl)pyrimidin-2-one

5-chloro-1-(2-chloroethyl)pyrimidin-2-one

Cat. No.: B8625535
M. Wt: 193.03 g/mol
InChI Key: SJNUWJQWEOXVDI-UHFFFAOYSA-N
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Description

5-chloro-1-(2-chloroethyl)pyrimidin-2-one is a chemical compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines. This compound is characterized by the presence of a chloroethyl group and a chloropyrimidone structure, making it a unique entity in the realm of organic chemistry.

Preparation Methods

The synthesis of 5-chloro-1-(2-chloroethyl)pyrimidin-2-one typically involves the reaction of 2-chloroethylamine with 5-chloropyrimidine-2-one under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

5-chloro-1-(2-chloroethyl)pyrimidin-2-one undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloroethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Hydrolysis: The chloroethyl group can undergo hydrolysis to form alcohol derivatives.

Common reagents used in these reactions include sodium hydroxide, potassium carbonate, hydrogen peroxide, and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-chloro-1-(2-chloroethyl)pyrimidin-2-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-chloro-1-(2-chloroethyl)pyrimidin-2-one involves its interaction with cellular components. The chloroethyl group can form covalent bonds with nucleophilic sites in DNA, leading to DNA cross-linking and inhibition of DNA replication. This mechanism is similar to that of other alkylating agents used in chemotherapy. The molecular targets include guanine bases in DNA, and the pathways involved are primarily related to DNA damage response and repair mechanisms.

Comparison with Similar Compounds

5-chloro-1-(2-chloroethyl)pyrimidin-2-one can be compared with other similar compounds such as:

    1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea: Both compounds have chloroethyl groups and exhibit alkylating properties.

    1-(2-Chloroethyl)-3-(methyl-α-D-glucopyranos-6-yl)-1-nitrosourea: Similar in structure but with additional functional groups that may alter its reactivity and biological activity.

    Carmustine: Another alkylating agent used in chemotherapy with a similar mechanism of action.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to other related compounds.

Properties

Molecular Formula

C6H6Cl2N2O

Molecular Weight

193.03 g/mol

IUPAC Name

5-chloro-1-(2-chloroethyl)pyrimidin-2-one

InChI

InChI=1S/C6H6Cl2N2O/c7-1-2-10-4-5(8)3-9-6(10)11/h3-4H,1-2H2

InChI Key

SJNUWJQWEOXVDI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=O)N1CCCl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

1-(2-Hydroxyethyl)-5-chloropyrimid-2-one (0.001 mol) and phosphorus oxychloride (5 ml) were heated together at 80° C. for 60 min. before the solution was evaporated at reduced pressure. The residue was triturated with chloroform before dissolution in water (4 ml) and neutralisation with sodium bicarbonate. Chloroform extraction and evaporation left a solid which was recrystallised from ethyl acetate, yield 52%, m.p. 167°-168° C. (Found: C, 37.20; H, 3.20; Calc for C6H6Cl2N2O: C, 37.34; H 3.13).
Quantity
0.001 mol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One

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